![molecular formula C12H16O2 B14296375 3-[(Benzyloxy)methyl]-3-methyloxetane CAS No. 116945-47-2](/img/structure/B14296375.png)
3-[(Benzyloxy)methyl]-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzyloxy)methyl]-3-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxy group and a methyl group Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties The benzyloxy group is a benzene ring attached to an oxygen atom, which is further connected to a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-methyloxetane typically involves the formation of the oxetane ring followed by the introduction of the benzyloxy and methyl substituents. One common method is the nucleophilic substitution reaction, where a suitable oxetane precursor undergoes substitution with a benzyloxy group under basic conditions. The reaction can be carried out using sodium hydride as a base and benzyloxy chloride as the electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzyloxy)methyl]-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The oxetane ring can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride as a base and various electrophiles like alkyl halides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Benzyloxy)methyl]-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-[(Benzyloxy)methyl]-3-methyloxetane involves its interaction with various molecular targets. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s reactivity can lead to the formation of covalent bonds with nucleophilic sites in enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Benzyloxy)methyl]-3-methyl-1,2-oxetane: Similar structure but with an additional oxygen atom in the ring.
3-[(Benzyloxy)methyl]-3-methyl-1,3-oxetane: Similar structure but with a different ring position for the oxygen atom.
3-[(Benzyloxy)methyl]-3-methyl-1,4-oxetane: Similar structure but with a different ring position for the oxygen atom.
Uniqueness
3-[(Benzyloxy)methyl]-3-methyloxetane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the benzyloxy and methyl groups on the oxetane ring provides a combination of steric and electronic effects that influence its chemical behavior. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
116945-47-2 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-methyl-3-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-12(9-14-10-12)8-13-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI-Schlüssel |
NLEVDEHAYUDSSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



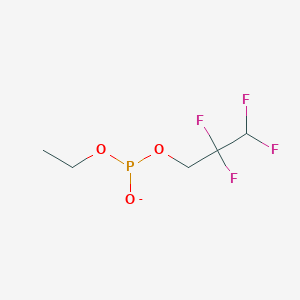
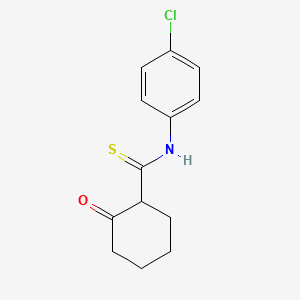
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
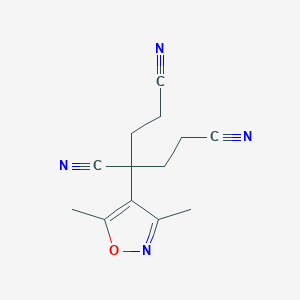
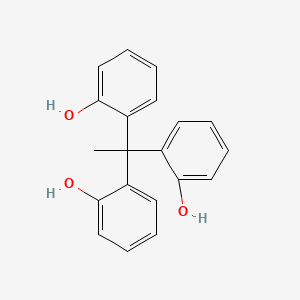
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
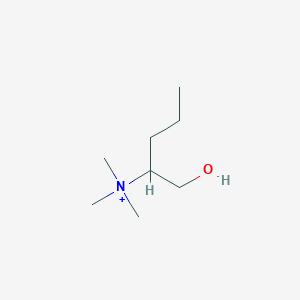
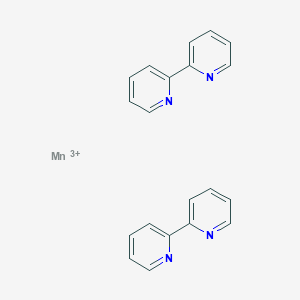
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

